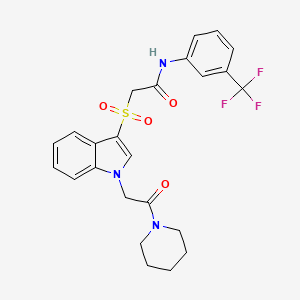
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O4S and its molecular weight is 507.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C24H26N3O5S
- Molecular Weight : 453.6 g/mol
- CAS Number : 878058-50-5
The structure features a piperidine ring, an indole moiety, and a sulfonyl group, which are known to contribute to various biological interactions.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, including:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The indole and piperidine components can bind to neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | <10 | Apoptosis induction |
| Jurkat | <5 | Cell cycle arrest |
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity against certain viral strains. It has been shown to inhibit viral replication in vitro, although the specific mechanisms remain under investigation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and demonstrated potential in treating conditions such as arthritis.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited potent cytotoxicity against cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutic agents like doxorubicin .
- Antiviral Activity Assessment : Another research effort focused on evaluating the antiviral properties against influenza virus strains. The results indicated a reduction in viral load in treated cells compared to controls .
- Inflammation Model Study : In a model of induced inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential utility in inflammatory disorders .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds containing indole and piperidine derivatives exhibit significant antimicrobial properties. The sulfonamide component can enhance the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar compounds demonstrate effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
Indole derivatives have been widely studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, including enzymes involved in cancer cell proliferation and survival. Investigations into similar compounds reveal that they can induce apoptosis in cancer cells by modulating signaling pathways such as STAT3 and FLT3 .
Neurological Applications
The piperidine ring in the compound is associated with neuroactive properties. Research on related compounds suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems . This opens avenues for developing treatments for conditions such as anxiety and depression.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-35(33,34)21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERSBAFOQTXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













